molecular formula C16H22ClNO2 B3754329 1-[4-(4-chlorophenoxy)butanoyl]azepane

1-[4-(4-chlorophenoxy)butanoyl]azepane

Cat. No.: B3754329
M. Wt: 295.80 g/mol
InChI Key: OARKARSCCJXROT-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenoxy)butanoyl]azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring linked to a 4-chlorophenoxy group via a butanoyl chain. The structural features of this molecule include:

  • Butanoyl linker: A four-carbon chain with a ketone group, which may enhance solubility and serve as a spacer for pharmacophore alignment.
  • 4-Chlorophenoxy substituent: A para-chlorinated aromatic ether group, contributing to lipophilicity and electronic effects critical for biological activity.

This compound’s unique combination of structural elements positions it as a candidate for diverse applications, including medicinal chemistry and agrochemical research.

Properties

IUPAC Name

1-(azepan-1-yl)-4-(4-chlorophenoxy)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c17-14-7-9-15(10-8-14)20-13-5-6-16(19)18-11-3-1-2-4-12-18/h7-10H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARKARSCCJXROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorophenoxy Orientation: The target compound’s para-chlorophenoxy group (electron-withdrawing) contrasts with the meta-nitro or ortho-chloro analogs in and . The para position maximizes steric accessibility and electronic effects for receptor binding .
  • Methoxy vs. Chloro : Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate () contains a methoxy group, which increases electron density and solubility compared to the chloro substituent in the target compound.

Heterocyclic Core Variations

  • Azepane vs. Diazepane : The diazepane derivative in has an additional nitrogen atom, altering hydrogen-bonding capacity and ring conformation, which may explain its antifungal utility .
  • Piperidine Derivatives : Piperidine-based analogs (e.g., 2-(4-nitrophenyl)piperidine in ) have smaller five-membered rings, leading to reduced conformational flexibility compared to azepane .

Chain and Functional Group Impact

  • Butanoyl vs.
  • Ester vs. Ketone : Ethyl esters () are more hydrolytically labile than ketones, influencing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-chlorophenoxy)butanoyl]azepane
Reactant of Route 2
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1-[4-(4-chlorophenoxy)butanoyl]azepane

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